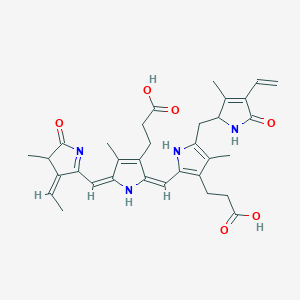
Phycoerythrobilin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phycoerythrobilin is a complex organic compound with a unique structure. This compound is characterized by multiple pyrrole rings and various functional groups, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phycoerythrobilin involves multiple steps, including the formation of pyrrole rings and the introduction of various substituents. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substituents can be introduced into the compound through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
科学研究应用
Biotechnological Applications
1.1. Natural Pigments and Dyes
Phycoerythrobilin is utilized as a natural pigment in various industries due to its vibrant color and stability. It has applications in food coloring, cosmetics, and textiles, offering an eco-friendly alternative to synthetic dyes. The increasing consumer preference for natural products has driven research into optimizing extraction methods from microalgae and cyanobacteria .
1.2. Fluorescent Probes
Recent advancements have highlighted the potential of this compound as a fluorescent probe in biological imaging. Its unique spectral properties enable it to be used in tracking cellular processes and gene expression. For instance, far-red fluorescent proteins derived from this compound have shown promise for deep tissue imaging due to reduced scattering and absorption by endogenous biomolecules .
1.3. Bioactive Compounds
this compound exhibits antioxidant properties, making it valuable in the development of health supplements and functional foods. Studies have indicated its potential role in mitigating oxidative stress, which is linked to various chronic diseases . Additionally, compounds derived from cyanobacteria containing this compound have demonstrated antiviral activity against pathogens like Herpes simplex virus .
Environmental Applications
2.1. Bioremediation
Cyanobacteria that produce this compound can be employed in bioremediation strategies to remove heavy metals and pollutants from aquatic systems. Their ability to absorb and accumulate contaminants makes them suitable candidates for cleaning up polluted water bodies .
2.2. Carbon Sequestration
The photosynthetic efficiency of cyanobacteria enhanced by this compound contributes to carbon fixation processes. This capability is crucial for mitigating climate change impacts by reducing atmospheric CO2 levels through enhanced biomass production .
作用机制
The mechanism of action of Phycoerythrobilin involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyrrole Derivatives: Compounds with similar pyrrole ring structures.
Carboxyethyl Compounds: Compounds with similar carboxyethyl functional groups.
Methylidene Compounds: Compounds with similar methylidene substituents.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and rings. This complexity allows for a wide range of chemical reactions and interactions, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
18097-67-1 |
|---|---|
分子式 |
C12H15NO5S |
分子量 |
586.7 g/mol |
IUPAC 名称 |
3-[(2E,5E)-2-[[3-(2-carboxyethyl)-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(3Z)-3-ethylidene-4-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,14-15,19,26,34-35H,2,9-13H2,1,3-6H3,(H,36,43)(H,38,39)(H,40,41)/b20-7-,25-14+,29-15+ |
InChI 键 |
GLWKVDXAQHCAIO-CDHJOLGUSA-N |
SMILES |
CC=C1C(C(=O)N=C1C=C2C(=C(C(=CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |
手性 SMILES |
C/C=C\1/C(C(=O)N=C1/C=C/2\C(=C(/C(=C\C3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C |
规范 SMILES |
CC=C1C(C(=O)N=C1C=C2C(=C(C(=CC3=C(C(=C(N3)CC4C(=C(C(=O)N4)C=C)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |
同义词 |
phycoerythrobilin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















